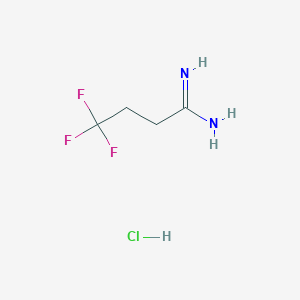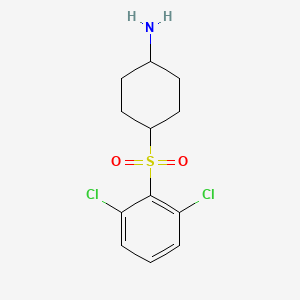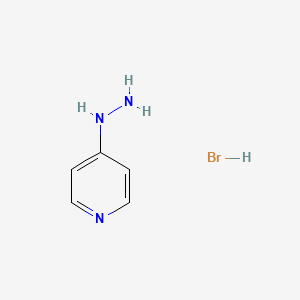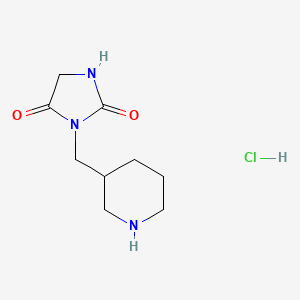![molecular formula C9H14ClN7 B1430147 3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1351623-43-2](/img/structure/B1430147.png)
3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Vue d'ensemble
Description
3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and neuroprotective properties .
Mécanisme D'action
Target of Action
Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors , suggesting that this compound may also have multiple targets.
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors , indicating that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad applications of triazole compounds in drug discovery , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Compounds with a similar triazole core have shown versatile biological activities , suggesting that this compound may have a range of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is crucial in reducing inflammation and protecting neuronal cells from damage. The compound also interacts with endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, reducing their expression and thereby promoting cell survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human neuronal cells, it has been observed to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, which are indicators of cellular stress and apoptosis . Additionally, the compound inhibits the NF-kB inflammatory pathway, which plays a critical role in cell signaling and gene expression related to inflammation . These effects collectively contribute to the compound’s neuroprotective and anti-inflammatory properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thereby reducing inflammation and apoptosis . The compound also inhibits endoplasmic reticulum stress by reducing the expression of chaperone proteins and apoptosis markers . These molecular interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various in vitro assays, maintaining its neuroprotective and anti-inflammatory properties over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher dosages, there may be threshold effects that could lead to adverse reactions or toxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability within the biological system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in target tissues, which is critical for its therapeutic efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and effectiveness in clinical applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action . This precise localization is crucial for the compound’s therapeutic potential and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride typically involves multi-step reactions. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of concentrated hydrochloric acid, followed by heating to reflux . The resulting intermediate is then subjected to further reactions to introduce the piperazine moiety and complete the triazolopyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Applications De Recherche Scientifique
3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory activities.
Medicine: Explored for its anticancer properties, particularly against certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial and antifungal properties.
Pyrido[2,3-d]pyrimidine: Investigated for its potential as a therapeutic agent in various diseases.
Uniqueness
3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride stands out due to its unique combination of a triazolopyrimidine core with a piperazine ring, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .
Propriétés
IUPAC Name |
3-methyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7.ClH/c1-15-8-7(13-14-15)9(12-6-11-8)16-4-2-10-3-5-16;/h6,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASWSVFTXUVOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)

![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)



![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)
![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)
amine hydrochloride](/img/structure/B1430087.png)
